molecular formula C20H13NOS2 B4978715 C20H13Nos2

C20H13Nos2

Cat. No.: B4978715
M. Wt: 347.5 g/mol
InChI Key: PSQKUEXFFGOHPJ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C20H13NOS2 is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms

Future Directions

The future directions of research in this area could involve the synthesis of novel thiophene derivatives with improved biological activity. There is also potential for the development of new synthetic methods and strategies .

Mechanism of Action

Target of Action

It is known that this compound is an electron-rich unit used in the synthesis of low band gap polymers for organic photovoltaics .

Mode of Action

The compound interacts with its targets by enhancing the Intramolecular Charge Transfer (ICT) effect between the electron-rich group and the electron-deficient group. This interaction results in improved π-electron delocalization, a lower band gap, and increased light-harvesting ability of the organic photovoltaics .

Biochemical Pathways

The compound affects the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to a lower band gap. This change in energy levels can affect the absorption spectrum of the organic photovoltaic device, allowing it to absorb light up to certain wavelengths .

Result of Action

The result of the compound’s action is the production of low band gap polymers that have increased light-harvesting ability. These polymers can absorb light up to certain wavelengths, making them useful in the production of organic photovoltaic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H13NOS2 typically involves multi-step organic reactions. One common method includes the reaction of a thiol with an aromatic aldehyde under acidic conditions to form a thioether. This intermediate is then subjected to further reactions, such as oxidation and cyclization, to yield the final compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps, such as crystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

C20H13NOS2: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted aromatic compounds.

Scientific Research Applications

C20H13NOS2: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Comparison with Similar Compounds

C20H13NOS2: can be compared with other similar compounds, such as:

    C20H13NOS: This compound has a similar structure but lacks one sulfur atom, which can affect its chemical properties and reactivity.

    C20H13NO2S2: This compound contains an additional oxygen atom, which can influence its oxidation state and reactivity.

The uniqueness of This compound lies in its specific arrangement of atoms and the presence of both sulfur and nitrogen, which confer distinct chemical and biological properties.

Properties

IUPAC Name

11-thiophen-2-yl-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NOS2/c22-19-13-7-2-1-6-12(13)18-17(19)20(16-10-5-11-23-16)24-15-9-4-3-8-14(15)21-18/h1-11,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQKUEXFFGOHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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